2-Furanthiol, 5-methyl- is a sulfur-containing organic compound with the molecular formula and a molecular weight of approximately 114.166 g/mol. It is recognized for its distinct aroma, contributing to the flavor profile of various food products, particularly in savory applications. The compound is classified under furanthiols, which are derivatives of furan containing thiol functional groups.
This compound can be derived from several natural and synthetic processes. It has been identified as a key odorant in fermented products, such as soy sauce, where it contributes to a cooked meat-like aroma . Additionally, it can be synthesized through various chemical reactions involving furan derivatives and sulfur-containing reagents.
2-Furanthiol, 5-methyl- is categorized as a heterocyclic compound due to the presence of a furan ring. It falls under the broader class of thiols, which are characterized by the presence of a sulfhydryl group (-SH). This compound's classification is significant for its applications in flavor chemistry and food science.
The synthesis of 2-furanthiol, 5-methyl- can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and pH. For example, reactions may be conducted in aqueous solutions with strong bases like sodium hydroxide or potassium hydroxide to facilitate nucleophilic attacks on carbonyl groups .
The molecular structure of 2-furanthiol, 5-methyl- features a furan ring with a methyl group at the 5-position and a thiol group at the 3-position. The structural representation can be described as follows:
2-Furanthiol, 5-methyl- can participate in various chemical reactions:
The reaction conditions such as solvent choice, temperature, and reactant concentrations significantly influence the yield and selectivity of these reactions.
The mechanism by which 2-furanthiol, 5-methyl- exerts its effects primarily relates to its role as an aroma compound. It interacts with olfactory receptors in the nasal cavity, contributing to the perception of savory flavors in food products.
Studies have shown that this compound can enhance the sensory profile of various foods by providing meaty notes that are desirable in culinary applications . Its low threshold for detection makes it particularly impactful in flavor formulations.
Relevant data indicate that its flammability and corrosive nature necessitate careful handling during synthesis and application .
2-Furanthiol, 5-methyl- finds applications in various fields:
The enzymatic formation of 2-methyl-3-furanthiol (2M3F) occurs primarily through complex Maillard reaction cascades involving thermally induced reactions between reducing sugars and sulfur-containing amino acids. This heterocyclic thiol compound forms via well-defined chemical pathways during thermal processing of foods, with cysteine serving as the primary sulfur donor due to its highly reactive thiol group. The Maillard reaction progresses through three critical stages that ultimately enable 2M3F biosynthesis: In the initial stage, the carbonyl group of reducing sugars (e.g., ribose, xylose) undergoes nucleophilic attack by the amino group of cysteine, forming a Schiff base intermediate. This rapidly rearranges into more stable Amadori rearrangement products through proton transfer and molecular reorganization [7] [10].
The intermediate stage becomes particularly crucial for 2M3F biosynthesis, where pH plays a pivotal catalytic role by influencing the protonation state of reactive intermediates. Under acidic conditions (pH < 5), 1,2-enolization dominates, leading preferentially to furanaldehyde formation. However, under neutral or slightly alkaline conditions (pH 6-8), the 2,3-enolization pathway becomes favorable, generating reactive α-dicarbonyl compounds and reductones that serve as direct precursors to sulfur-containing heterocycles. The thiolate anion form (R-S⁻) of cysteine, which predominates at pH > 8 (pKa ≈ 8.3), exhibits significantly enhanced nucleophilicity compared to its protonated thiol form, accelerating condensation reactions with carbonyl intermediates. This pH-dependent reactivity explains why optimal 2M3F formation occurs in moderately alkaline environments [7].
Advanced analytical studies have identified 4-hydroxy-5-methyl-3(2H)-furanone (HMF) as a pivotal intermediate in 2M3F formation. HMF undergoes thiolative ring opening when reacting with cysteine derivatives, followed by recyclization and dehydration to yield the characteristic 2-methyl-3-furanthiol structure. This transformation represents a rate-limiting enzymatic step in the Maillard pathway to 2M3F. The reaction efficiency increases significantly when cysteine is presented as small peptides rather than free amino acids, suggesting that peptide-bound cysteine residues may serve as more effective sulfur donors in certain food matrices [3] [10].
Table 1: Key Maillard Reaction Intermediates in 2-Methyl-3-Furanthiol Formation
Intermediate Type | Chemical Structure | Formation Conditions | Role in 2M3F Biosynthesis |
---|---|---|---|
Schiff Base | R₁R₂C=N-R₃ | Initial condensation phase | Transient precursor to Amadori products |
Amadori Product | Amino acid-NH-C(OH)-CH₂-(CHOH)₃-CH₂OH | Neutral pH, moderate heat | Source of 1-deoxyosone intermediates |
4-Hydroxy-5-methyl-3(2H)-furanone | O=C1C(O)=C(C)OC1 | pH 6-8, 90-120°C | Direct precursor via thiol addition |
1,4-Dideoxyosones | C₅H₈O₄ isomers | Alkaline conditions | Alternative pathway precursor |
α-Dicarbonyl Compounds | R-CO-CO-R' | Advanced Maillard stage | Source of reactive carbonyls |
The final Maillard stage involves condensation and cyclization of these reactive intermediates into heterocyclic compounds. The furan ring formation occurs through aldol-type condensations, where the sulfur atom from cysteine becomes incorporated into the ring structure. Studies using carbon-13 isotope tracing have demonstrated that the methyl group at the C-2 position of 2M3F originates specifically from C-1 of pentose sugars, while the ring structure derives from C₂-C₅ atoms, confirming the sugar backbone conservation during furan ring formation [2] [10].
Ribose-cysteine interactions represent the most efficient pathway for 2-methyl-3-furanthiol biosynthesis in thermal systems, with studies demonstrating significantly higher yields compared to other pentose sugars. This exceptional reactivity stems from ribose's unique molecular conformation that facilitates rapid cyclization and dehydration reactions. The thermal degradation of ribose proceeds through a concerted fragmentation mechanism that preserves the five-carbon skeleton, unlike hexoses that typically undergo C₁-C₂ cleavage. Isotopic labeling studies using [¹³C₅]-ribose have conclusively demonstrated that 2M3F retains the intact carbon backbone of ribose (C₂-C₅ forming the furan ring and C₁ becoming the methyl group at C-2), with sulfur incorporation exclusively from cysteine [2] [4].
The reaction efficiency exhibits profound buffer dependence, with phosphate buffers dramatically accelerating 2M3F formation compared to unbuffered or phthalate-buffered systems. This catalytic effect occurs because phosphate facilitates critical enolization and tautomerization steps required for 1-deoxyribosone formation. At temperatures exceeding 90°C, ribose-5-phosphate demonstrates even greater reactivity than free ribose due to its spontaneous decomposition to HMF, creating a bypass route around the conventional Maillard pathway. This explains why reaction systems containing phosphorylated ribose generate 2M3F at substantially higher yields (approximately 3-fold) and lower temperatures than those containing non-phosphorylated ribose [9].
Table 2: Comparative 2-Methyl-3-Furanthiol Yields from Different Ribose Forms
Ribose Form | Buffer System | Optimal Temperature (°C) | Relative 2M3F Yield | Key Intermediate |
---|---|---|---|---|
Ribose-5-phosphate | Phosphate (pH 5.0) | 95 | 100% (reference) | 4-Hydroxy-5-methyl-3(2H)-furanone |
Free ribose | Phosphate (pH 5.0) | 120 | 78% | 1,4-Dideoxyosone |
Ribose-5-phosphate | Phthalate (pH 5.0) | 95 | 65% | 3-Deoxyribosone |
Free ribose | Unbuffered | 120 | 22% | 3-Deoxyribosone |
Inosine 5'-monophosphate | Phosphate (pH 5.0) | 120 | 18% | Ribose-5-phosphate |
The precise mechanism involves two competing pathways: The HMF-mediated route predominates in ribose-5-phosphate systems, where thermal dephosphorylation directly generates HMF, which then undergoes nucleophilic attack by cysteine thiol. In contrast, free ribose primarily utilizes the 1,4-dideoxyosone pathway, where initial Schiff base formation with cysteine is followed by Amadori rearrangement and dehydration to form 1,4-dideoxyosones. These reactive intermediates then undergo thiol-assisted cyclization to form the furanthiol ring structure. Kinetic studies reveal the 1,4-dideoxyosone pathway proceeds approximately 40% slower than the direct HMF route, explaining the differential yields observed between ribose forms [2] [9].
Advanced analytical approaches including gas chromatography-olfactometry coupled with carbon module labeling (CAMOLA) have elucidated the molecular reorganization during these reactions. These techniques confirm that the methyl group in position 2 originates exclusively from C-1 of ribose, while C-2 through C-5 form the furan ring. The thiol group from cysteine attaches specifically at C-3 position through nucleophilic addition-elimination chemistry, completing the 2-methyl-3-furanthiol structure. This mechanism remains consistent across various thermal food processing conditions, from meat cooking (120-180°C) to fermented product aging (ambient to 60°C) [4] [10].
Microbial-mediated formation of 2-methyl-3-furanthiol occurs through enzymatically catalyzed pathways distinct from thermal generation, particularly in traditional fermented products like Chinese Baijiu. This biosynthesis involves complex microbial consortia present in fermentation starters (daqu) that enzymatically convert starch and proteins into flavor precursors. During the fermentation of soy sauce aroma-type Baijiu, Saccharomyces cerevisiae and other fermentative yeasts produce cysteine-conjugating enzymes that catalyze the addition of sulfur to sugar-derived intermediates. This process occurs optimally under anaerobic conditions at ambient temperatures (25-35°C), contrasting sharply with the thermal Maillard pathways [5] .
The microbial thiolation mechanism proceeds through three enzymatic stages: First, extracellular proteases hydrolyze grain proteins (particularly wheat proteins in daqu) to release cysteine and cysteine-containing peptides. Concurrently, amylases degrade starch to glucose and maltose, which undergo microbial metabolism to pentoses via the pentose phosphate pathway. Yeast-derived reductases then convert these pentoses to ribose-5-phosphate, which serves as the primary precursor for enzymatic thiolation. Finally, cysteine lyase enzymes catalyze the condensation of ribose-5-phosphate with cysteine, forming an unstable thiohemiacetal intermediate that spontaneously dehydrates and cyclizes to 2M3F [5].
In soy sauce aroma-type Baijiu, analytical studies using flame photometric detection (FPD) and nitrogen phosphorus detectors (NPD) have quantified 2M3F concentrations ranging from 0.5 to 8.2 μg/L, with odor activity values exceeding 100 due to its exceptionally low perception threshold (0.005 μg/kg). These concentrations increase progressively during extended aging in pottery jars, demonstrating the temporal dimension of microbial thiolation. The porous structure of pottery facilitates micro-oxygenation, which promotes slow oxidation of 2M3F to bis(2-methyl-3-furyl) disulfide - a compound with an even lower sensory threshold that contributes significantly to the characteristic aged aroma profile [5] .
Table 3: Microbial Contributions to 2-Methyl-3-Furanthiol Formation in Fermented Products
Microbial Species | Enzymatic Contribution | Optimal Conditions | Fermentation Stage |
---|---|---|---|
Saccharomyces cerevisiae | Pentose phosphate metabolism, Reductases | 30°C, pH 4.5-5.5 | Primary fermentation |
Lactobacillus plantarum | Proteolytic enzyme secretion | 37°C, anaerobic | Early-stage acidification |
Aspergillus oryzae | Amylolytic enzymes, Proteases | 30-35°C, high humidity | Daqu preparation |
Bacillus licheniformis | Peptidase production | 45-50°C, aerobic | Stacking fermentation |
Torulaspora delbrueckii | Cysteine lyase activity | 25°C, microaerophilic | Secondary fermentation |
The aging duration profoundly impacts 2M3F concentrations in fermented products, with soy sauce aroma-type Baijiu showing a 3.5-fold increase during 18 years of aging. This occurs through both continued enzymatic formation and concentration effects as ethanol-water mixtures evaporate through porous pottery containers. Nuclear magnetic resonance (NMR) studies have revealed that the furan ring in microbially-derived 2M3F exhibits different isotopic enrichment patterns compared to thermally-generated counterparts, suggesting alternative enzymatic cyclization mechanisms. Specifically, microbial pathways show preferential retention of C-2 oxygen from ribose, whereas thermal pathways typically eliminate this oxygen during dehydration steps [5].
Quantitative analysis of fermentation parameters demonstrates that 2M3F formation correlates strongly with initial Maillard reaction intermediate (MRI) concentrations in young Baijiu. These MRIs, including glyoxal, methylglyoxal, and 3-deoxyglucosone, serve as substrates for microbial transformations during aging. The highest 2M3F concentrations occur in soy sauce aroma-type Baijiu, which contains significantly higher MRI levels (up to 12 mg/L) than strong aroma-type (3.2 mg/L) or light aroma-type (0.8 mg/L) variants, explaining its characteristically intense meaty, roasted aromas. This relationship confirms that non-enzymatic browning precursors formed during high-temperature daqu production (60-65°C) ultimately determine the potential for microbial thiolation during subsequent fermentation and aging stages [5] [10].
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